2-Aminoacetyl-5-methyl-4-phenylthiazole
CAS No.:
Cat. No.: VC13609592
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)14-12(16-8)10(15)7-13/h2-6H,7,13H2,1H3 |
| Standard InChI Key | YEENVQBUALWQJV-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |
| Canonical SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Aminoacetyl-5-methyl-4-phenylthiazole belongs to the 1,3-thiazole family, a heterocyclic system comprising sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound’s IUPAC name, 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone, reflects its substitution pattern:
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Position 2: Aminoacetyl group (-NH₂-C(=O)-CH₃)
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Position 4: Phenyl ring
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Position 5: Methyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone |
| SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |
| InChIKey | YEENVQBUALWQJV-UHFFFAOYSA-N |
The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis typically involves multi-step organic reactions, leveraging the reactivity of thiazole precursors. A plausible route includes:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.
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Functionalization: Subsequent acylation at position 2 using chloroacetyl chloride or benzoyl chloride .
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Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.
Optimized Reaction Conditions
A representative protocol adapted from Thore et al. (2016) involves:
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Diazotization: Treatment of 4-aminoacetophenone with NaNO₂/HCl at 0–5°C to generate a diazonium salt .
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Coupling Reaction: Reaction with 2-amino-4-phenylthiazole in ethanol/sodium acetate, yielding the azo-linked intermediate .
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Acylation: Introduction of the aminoacetyl group via reaction with acetic anhydride or chloroacetyl chloride .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85% |
| Coupling | Ethanol, NaOAc, 0–5°C | 78% |
| Acylation | Ac₂O, 60°C, 2 h | 70% |
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .
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LC-MS: [M+H]⁺ ion at m/z 233.1, fragmentation pattern confirms thiazole ring cleavage .
Future Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.
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Target Identification: Screen against kinase or GPCR libraries via molecular docking.
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Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance solubility.
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